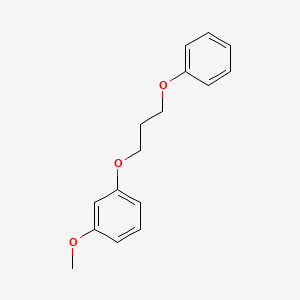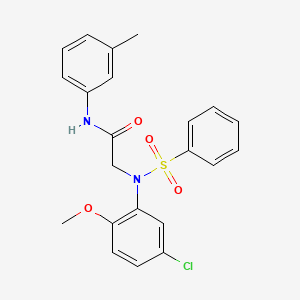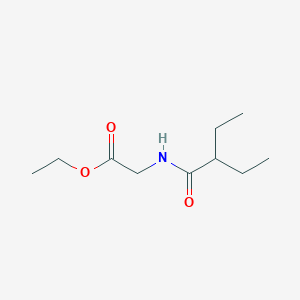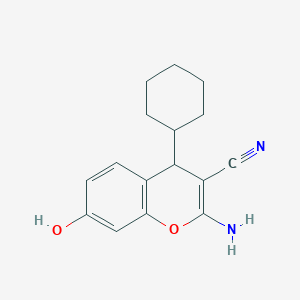
1-methoxy-3-(3-phenoxypropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-3-(3-phenoxypropoxy)benzene is a chemical compound that belongs to the class of aryloxypropanolamines. It is commonly known as ICI 118,587 and has been extensively researched for its potential therapeutic applications. This compound has been found to have a high affinity for beta-3 adrenergic receptors and has been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Wirkmechanismus
The mechanism of action of 1-methoxy-3-(3-phenoxypropoxy)benzene involves its binding to beta-3 adrenergic receptors. This binding leads to the activation of the receptor, which in turn leads to the activation of adenylate cyclase and the production of cyclic AMP. This results in the activation of protein kinase A and the phosphorylation of various target proteins, leading to the activation of thermogenesis and lipolysis in adipose tissue.
Biochemical and Physiological Effects
1-methoxy-3-(3-phenoxypropoxy)benzene has been found to have a number of biochemical and physiological effects. It has been shown to increase thermogenesis and lipolysis in adipose tissue, leading to increased energy expenditure and fat loss. It has also been found to improve glucose tolerance and insulin sensitivity, which has led to research into its potential use in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methoxy-3-(3-phenoxypropoxy)benzene in lab experiments include its high affinity for beta-3 adrenergic receptors and its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. However, the limitations of using this compound include its potential toxicity and the need for further research into its safety and efficacy.
Zukünftige Richtungen
There are a number of future directions for research into 1-methoxy-3-(3-phenoxypropoxy)benzene. These include further studies into its safety and efficacy, as well as its potential use in combination with other drugs for the treatment of obesity, diabetes, and other metabolic disorders. Additionally, research into the development of more selective beta-3 adrenergic receptor agonists may lead to the development of more effective therapies for these conditions.
Synthesemethoden
The synthesis of 1-methoxy-3-(3-phenoxypropoxy)benzene involves the reaction of 3-phenoxypropyl bromide with 1-methoxy-2-nitrobenzene in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as palladium on carbon to yield 1-methoxy-3-(3-phenoxypropoxy)benzene.
Wissenschaftliche Forschungsanwendungen
1-methoxy-3-(3-phenoxypropoxy)benzene has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for beta-3 adrenergic receptors, which are primarily found in adipose tissue. This has led to research into the potential use of this compound in the treatment of obesity, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
1-methoxy-3-(3-phenoxypropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-17-15-9-5-10-16(13-15)19-12-6-11-18-14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBJFGAYAGVUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(3-phenoxypropoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5111587.png)

![N-(1-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5111596.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)



![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)